3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes chlorophenyl, ethylphenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as heating, cooling, and the use of catalysts to achieve the desired product. Common reagents used in these reactions include chlorophenyl derivatives, ethylphenyl derivatives, and dimethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated or demethylated products .
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:
- 2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
- 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide
Uniqueness
Its structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C25H26ClN5O2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26ClN5O2/c1-4-17-9-11-19(12-10-17)29-13-16(2)14-30-21-22(27-24(29)30)28(3)25(33)31(23(21)32)15-18-7-5-6-8-20(18)26/h5-12,16H,4,13-15H2,1-3H3 |
InChI Key |
PPEUVOKBVHCCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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